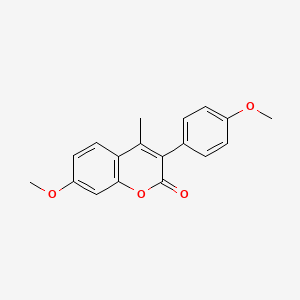![molecular formula C21H14ClFN2O2 B2581365 (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-32-7](/img/structure/B2581365.png)
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C21H14ClFN2O2 and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Chiral Separation
A study by Dischino et al. (2003) involved the microwave-assisted synthesis and chiral HPLC separation of a related compound, highlighting its potential for post-stroke neuroprotection through biodistribution studies in rodents. This synthesis approach offers rapid preparation and purification times, demonstrating the compound's relevance in neuroprotective agent research Dischino, D., Dulac, H., Gillman, K., Keller, L. S., Kozlowski, E., Marcin, L., Mongillo, J., & Starrett, J. (2003). Microwave‐assisted synthesis and chiral HPLC separation of 18F‐labeled MaxiPost™. An agent for post‐stroke neuroprotection. Journal of Labelled Compounds and Radiopharmaceuticals, 46, 1161-1171.
Cytotoxic Activities of Isatin Derivatives
Reddy et al. (2013) synthesized and evaluated the cytotoxic activities of various isatin derivatives against HeLa, SK-BR-3, and MCF-7 cell lines. This study underscores the potential therapeutic applications of isatin derivatives in cancer treatment by demonstrating significant in vitro cytotoxic activities, particularly against HeLa cells Reddy, S. S., Pallela, R., Kim, D. M., Won, M., & Shim, Y. (2013). Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. Chemical & Pharmaceutical Bulletin, 61(11), 1105-1113.
Synthesis and Radiochemical Yield
Another study by Dischino et al. (2003) reported on the synthesis of tritium and carbon-14 labeled compounds, providing insights into the preparation of radiolabeled derivatives for research purposes. The study highlights the effectiveness of chiral HPLC in purifying the desired enantiomers, facilitating their application in neuroprotection studies Dischino, D., Gribkoff, V., Hewawasam, P., Luke, G. M., Rinehart, J. K., Spears, T., & Starrett, J. (2003). Synthesis of 3H and 14C labeled (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-fluoro-6-(trifluoromethyl)-2H-indol-2-one, maxipost™. An agent for post-stroke neuroprotection. Journal of Labelled Compounds and Radiopharmaceuticals, 46, 139-149.
Synthesis, Crystal Structure, and Theoretical Exploration
Ashfaq et al. (2022) focused on the synthesis of halo-functionalized crystalline Schiff base compounds, exploring their structural stability and potential nonlinear optical (NLO) applications through single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations. This comprehensive study indicates the compounds' stability and potential in NLO applications Ashfaq, M., Khalid, M., Tahir, M., Ali, A., Arshad, M., & Asiri, A. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7, 9867-9878.
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAUDDGQVRBFQ-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=C(C=CC=C4Cl)F)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)
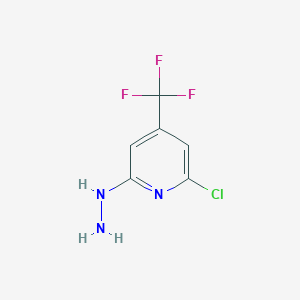

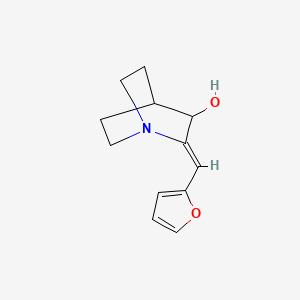
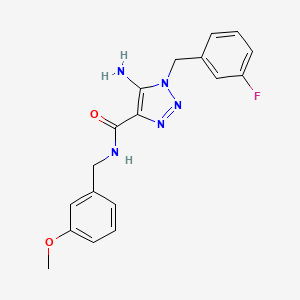
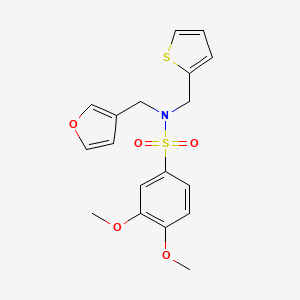
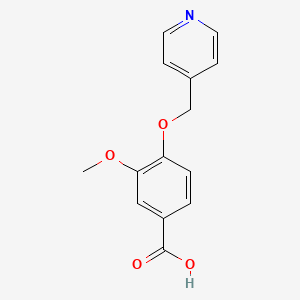

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2581297.png)
![(4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2581298.png)
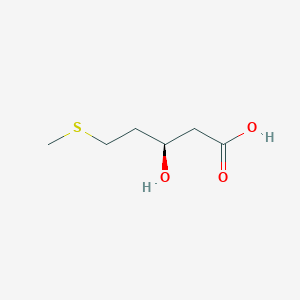

![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2581303.png)
